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Compound of Interest

Compound Name: 2-Fluorophenyl isothiocyanate

Cat. No.: B1581804 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Fluorophenyl isothiocyanate (C₇H₄FNS), a valuable building block in medicinal chemistry

and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for

its identification, characterization, and application in research and development.

Spectroscopic Data Summary
The empirical formula for 2-Fluorophenyl isothiocyanate is C₇H₄FNS, and its calculated

molecular weight is 153.18 g/mol .[1] The structural and electronic information encoded in its

spectroscopic signatures are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and

the chemical environment of the fluorine atom.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 2-Fluorophenyl isothiocyanate is characterized by complex

multiplets in the aromatic region, arising from the spin-spin coupling between the aromatic

protons and the fluorine atom.
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Table 1: ¹H NMR Spectral Data of 2-Fluorophenyl isothiocyanate

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

| Data not available in search results | | | Aromatic Protons |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum displays distinct signals for each of the seven carbon atoms in the

molecule, with the carbon attached to the fluorine atom showing a characteristic coupling.

Table 2: ¹³C NMR Spectral Data of 2-Fluorophenyl isothiocyanate

Chemical Shift (δ) ppm Assignment

| Data not available in search results | Aromatic and Isothiocyanate Carbons |

¹⁹F NMR (Fluorine-19 NMR) Data

¹⁹F NMR is a sensitive technique for characterizing fluorinated organic compounds. The

chemical shift of the fluorine atom in 2-Fluorophenyl isothiocyanate provides insight into its

electronic environment.

Table 3: ¹⁹F NMR Spectral Data of 2-Fluorophenyl isothiocyanate

Chemical Shift (δ) ppm

| Data not available in search results |

Infrared (IR) Spectroscopy
The IR spectrum of 2-Fluorophenyl isothiocyanate is dominated by a very strong and

characteristic absorption band of the isothiocyanate (-N=C=S) functional group.

Table 4: Key IR Absorption Bands of 2-Fluorophenyl isothiocyanate
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Wavenumber (cm⁻¹) Intensity Assignment

~2100 Strong, Sharp
Asymmetric stretch of -
N=C=S

| Further data not available in search results | | Aromatic C-H and C=C stretches, C-F stretch |

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, aiding in its identification and structural elucidation. The mass spectrum is

typically acquired using gas chromatography-mass spectrometry (GC-MS).

Table 5: Mass Spectrometry Data for 2-Fluorophenyl isothiocyanate

m/z Relative Intensity (%) Assignment

153 Data not available Molecular Ion [M]⁺

| Further data not available | | Fragment Ions |

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data

presented above. Specific instrument parameters may vary.

NMR Spectroscopy
Sample Preparation: A solution of 2-Fluorophenyl isothiocyanate is prepared by dissolving

approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a

good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS at 0 ppm).
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¹³C NMR Acquisition: The spectrum is typically acquired with proton decoupling to simplify

the spectrum to single lines for each carbon. A larger number of scans is usually required

due to the low natural abundance of ¹³C.

¹⁹F NMR Acquisition: The spectrum is acquired using a fluorine-observe probe. Chemical

shifts are referenced to an external standard (e.g., CFCl₃ at 0 ppm).

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy

Sample Preparation: A small drop of liquid 2-Fluorophenyl isothiocyanate is placed directly

onto the ATR crystal (e.g., diamond or zinc selenide).

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Data Acquisition: A background spectrum of the clean ATR crystal is recorded. The sample is

then applied, and the sample spectrum is collected. The final spectrum is presented in terms

of transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 2-Fluorophenyl isothiocyanate is prepared in a

volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

GC Conditions:

Injector: Split/splitless injector, typically operated at a high temperature (e.g., 250 °C).

Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-

methylpolysiloxane).

Oven Program: A temperature gradient is used to ensure good separation, for example,

starting at a lower temperature and ramping up to a higher temperature.

Carrier Gas: Helium or hydrogen at a constant flow rate.
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MS Conditions:

Ionization: Electron Ionization (EI) at 70 eV is commonly used.

Mass Analyzer: A quadrupole or ion trap mass analyzer scans a mass range (e.g., m/z 40-

400).

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 2-Fluorophenyl isothiocyanate.

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Reporting

Prepare solutions for NMR and GC-MS
(using deuterated and volatile solvents respectively)

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F) GC-MS Analysis

Analyze chemical shifts, coupling constants,
and integration to determine structure

ATR-FTIR Spectroscopy

Identify characteristic functional group vibrations
(-N=C=S, C-F, aromatic rings)

Determine molecular weight and
analyze fragmentation patterns

Compile data into a comprehensive
spectroscopic profile

Click to download full resolution via product page

A logical workflow for the spectroscopic analysis of 2-Fluorophenyl isothiocyanate.
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This guide serves as a central repository for the fundamental spectroscopic data of 2-
Fluorophenyl isothiocyanate. For more detailed analyses or specific applications, consulting

primary literature and spectral databases is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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